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Compound Name: iso-ADP ribose

Cat. No.: B15554002 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing iso-ADP-ribose (iso-ADPr)

as a molecular bait in pull-down assays to identify and characterize proteins that are poly-ADP-

ribosylated (PARylated) or interact with PAR chains. This technique is pivotal for dissecting

signaling pathways regulated by PARylation and for the discovery of novel drug targets.

Introduction

Poly-ADP-ribosylation is a dynamic post-translational modification where poly(ADP-ribose)

(PAR) polymers are synthesized on substrate proteins by PAR polymerases (PARPs). This

process is crucial in a myriad of cellular functions, including DNA damage repair, transcriptional

regulation, and cell death pathways.[1] The unique structural element within the PAR chain is

iso-ADP-ribose (iso-ADPr), which consists of two consecutive ADP-ribosyl units linked by a

ribose-ribose glycosidic bond.[2][3]

Specific protein modules, known as PAR-binding domains, recognize and decode the PAR

signal. Among these, the WWE domain has been shown to specifically bind to the iso-ADPr

moiety, distinguishing it from mono(ADP-ribose).[3][4][5] The E3 ubiquitin ligase RNF146 is a

well-characterized WWE domain-containing protein where the binding of its WWE domain to

iso-ADPr allosterically activates its ligase activity, triggering ubiquitination of PARylated
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proteins.[2][6][7] This specific interaction forms the basis of using iso-ADPr as a tool in pull-

down assays to isolate and identify PARylated proteins and their interactors.

Signaling Pathway: PAR-Dependent Ubiquitination
by RNF146
The binding of iso-ADPr is a critical step in the PAR-dependent ubiquitination signaling

pathway, which plays a significant role in cellular processes such as the Wnt signaling pathway.

[5][8][9] In this pathway, enzymes like Tankyrase (a PARP) PARylate target proteins such as

Axin. The resulting PAR chains on Axin serve as a scaffold for the recruitment of RNF146. The

WWE domain of RNF146 recognizes and binds to the iso-ADPr units within the PAR chain.

This binding event induces a conformational change in RNF146, activating its E3 ubiquitin

ligase function. Activated RNF146 then ubiquitinates the PARylated protein, targeting it for

proteasomal degradation.[1][8]
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Caption: RNF146-mediated PAR-dependent ubiquitination pathway.
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Experimental Workflow: iso-ADPr-based Pull-Down
Assay
A common strategy for iso-ADPr-based pull-down assays involves using a recombinant, tagged

protein containing a PAR-binding domain, such as the WWE domain of RNF146, as "bait" to

capture PARylated proteins from cell lysates. The captured proteins are then identified and

quantified, typically by mass spectrometry.

iso-ADPr Pull-Down Experimental Workflow

Bait Preparation:
Recombinant GST-RNF146-WWE domain

Immobilization:
Bind GST-bait to Glutathione-Agarose beads

Incubation:
Mix immobilized bait with cell lysate

Sample Preparation:
Cell Lysis and Clarification

Washing Steps:
Remove non-specific binders

Elution:
Release bound PARylated proteins

Analysis:
SDS-PAGE, Western Blot, or Mass Spectrometry

Click to download full resolution via product page
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Caption: Workflow for pull-down of PARylated proteins.

Protocols
Protocol 1: Preparation of Cell Lysate
This protocol is designed to lyse cells while preserving protein-protein interactions and post-

translational modifications.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly

added protease and phosphatase inhibitor cocktails.

Cell scraper

Microcentrifuge

Procedure:

Culture cells to the desired confluency. For experiments involving the induction of

PARylation, treat cells with a DNA damaging agent (e.g., H₂O₂) prior to harvesting.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold Lysis Buffer to the cells.

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube. The lysate is now ready

for the pull-down assay.
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Protocol 2: Pull-Down Assay using GST-tagged RNF146
WWE Domain
This protocol describes the capture of PARylated proteins from cell lysate using a GST-tagged

RNF146 WWE domain immobilized on glutathione-agarose beads.

Materials:

Recombinant GST-tagged RNF146 WWE domain

Glutathione-Agarose beads

Clarified cell lysate (from Protocol 1)

Wash Buffer: 20 mM Tris-HCl (pH 7.5), 250 mM NaCl.[4]

Elution Buffer: For mass spectrometry, use a denaturing buffer such as 2X SDS-PAGE

sample buffer. For functional assays, a non-denaturing buffer like 10 mM reduced glutathione

in 50 mM Tris-HCl (pH 8.0) can be used.

Microcentrifuge tubes

Procedure:

Bait Immobilization: a. Resuspend the glutathione-agarose beads and transfer an

appropriate amount of slurry to a microcentrifuge tube. b. Wash the beads twice with ice-cold

Wash Buffer. c. Add the purified GST-RNF146 WWE domain to the beads and incubate for 1-

2 hours at 4°C with gentle rotation to allow binding. d. Pellet the beads by centrifugation and

discard the supernatant. Wash the beads three times with Wash Buffer to remove unbound

bait protein.

Protein Capture: a. Add the clarified cell lysate to the beads with the immobilized bait protein.

b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the

beads three to five times with ice-cold Wash Buffer to remove non-specifically bound

proteins.
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Elution: a. After the final wash, remove all supernatant. b. Add Elution Buffer to the beads

and incubate according to the buffer requirements (e.g., 5-10 minutes at room temperature

for glutathione elution, or 5 minutes at 95°C for SDS-PAGE sample buffer). c. Pellet the

beads and collect the supernatant containing the eluted proteins.

Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining,

silver staining, or Western blotting with antibodies against specific proteins of interest. b. For

comprehensive identification of interacting proteins, proceed with analysis by mass

spectrometry.

Data Presentation
Quantitative data from pull-down assays coupled with mass spectrometry can reveal changes

in the PARsylome under different cellular conditions. The following table is a representative

example of how such data can be presented.

Protein ID
(Gene Name)

Description
Fold Change
(Treated/Contr
ol)

p-value
Function in
PAR Signaling

P09972 (PARP1)
Poly(ADP-ribose)

polymerase 1
5.2 <0.01

PARP enzyme,

auto-PARylated

Q9Y235 (AXIN1) Axin-1 4.5 <0.01

Scaffold protein,

substrate for

PARylation

Q96PU5

(RNF146)

E3 ubiquitin-

protein ligase

RNF146

3.8 <0.01
PAR-binding E3

ligase

P04637 (TP53)
Cellular tumor

antigen p53
2.9 <0.05

Transcription

factor, regulated

by PARylation

P62993

(HIST1H2BK)

Histone H2B

type 1-K
3.1 <0.05

Chromatin

component,

PARylation target
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Table 1: Representative quantitative proteomics data from an iso-ADPr pull-down assay. The

table shows hypothetical data for proteins enriched from cells treated with a DNA damaging

agent compared to untreated control cells. Fold change indicates the relative abundance of the

protein in the pull-down from treated versus control cells.

Concluding Remarks
The use of iso-ADP-ribose as a target for pull-down assays, particularly through the specific

interaction with the RNF146 WWE domain, is a powerful technique for the enrichment and

identification of PARylated proteins. These methods are essential for advancing our

understanding of the complex roles of PARylation in cellular signaling and for the development

of novel therapeutics targeting these pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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